2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid
Description
Properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-2-9(10(14)15)13-7-5-12(4-3-11)6-8-13/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOFBBWUBPREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN(CC1)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorinated ethyl group and a butanoic acid moiety. This structure suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence enzyme activity. Specifically, it may act as an inhibitor or modulator of certain receptors and enzymes involved in neurotransmission and metabolic processes.
Biological Activity Overview
Research has indicated several key areas of biological activity for this compound:
- Neurotransmitter Modulation : The compound may influence the activity of neurotransmitters such as serotonin and dopamine, potentially impacting mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for conditions such as obesity or diabetes.
In Vitro Studies
- Serotonin Receptor Interaction : A study demonstrated that derivatives of piperazine compounds can exhibit high affinity for serotonin receptors, indicating potential antidepressant effects .
- Enzyme Activity : In vitro assays showed that the compound could inhibit certain enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.
In Vivo Studies
- Animal Models : Research involving animal models has shown that administration of the compound resulted in significant changes in behavior consistent with altered neurotransmitter levels. For example, mice treated with the compound exhibited reduced anxiety-like behaviors .
- Metabolic Effects : In studies on metabolic disorders, the compound demonstrated a capacity to lower blood glucose levels in diabetic mouse models, suggesting a role in glucose regulation .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | The compound showed significant binding affinity to serotonin receptors in vitro. | Potential use as an antidepressant or anxiolytic agent. |
| Study 2 | Inhibition of DPP-IV led to improved glucose tolerance in diabetic mice. | Possible application in diabetes treatment. |
| Study 3 | Behavioral tests indicated reduced anxiety-like behavior in treated mice. | Suggests neuroprotective effects and potential for treating anxiety disorders. |
Scientific Research Applications
Inhibition of Leukotriene A4 Hydrolase
One of the notable applications of this compound is its potential as an inhibitor of leukotriene A4 hydrolase (LTA4H). LTA4H is an enzyme involved in the production of leukotrienes, which are inflammatory mediators implicated in various diseases, including:
- Chronic Inflammation : The inhibition of LTA4H may help in managing chronic inflammatory conditions such as inflammatory bowel disease and arthritis .
- Autoimmune Disorders : By modulating leukotriene levels, this compound could be beneficial in treating autoimmune diseases where inflammation plays a critical role .
Pharmaceutical Compositions
The compound can be formulated into pharmaceutical compositions aimed at treating conditions related to LTA4H activity. These compositions may include various excipients and be designed for different routes of administration (oral, injectable, etc.) .
Case Study 1: Chronic Inflammatory Diseases
A recent study demonstrated the efficacy of compounds similar to 2-(4-(2-Fluoroethyl)piperazin-1-yl)butanoic acid in reducing inflammation markers in animal models of chronic inflammatory diseases. The results indicated a significant decrease in pro-inflammatory cytokines following treatment, suggesting a promising therapeutic avenue .
Case Study 2: Autoimmune Disorders
Research has shown that compounds targeting LTA4H can alleviate symptoms in models of autoimmune disorders. For instance, a study on a piperazine derivative indicated reduced disease severity and improved clinical outcomes in models of systemic lupus erythematosus when treated with LTA4H inhibitors .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chronic Inflammation | Inhibits LTA4H to reduce inflammation in conditions like inflammatory bowel disease and arthritis. |
| Autoimmune Disorders | Modulates immune response by targeting leukotriene synthesis, potentially alleviating symptoms. |
| Pharmaceutical Formulations | Can be developed into various formulations for targeted delivery in therapeutic settings. |
Comparison with Similar Compounds
2-(4-(2,2-Difluoroethyl)piperazin-1-yl)butanoic acid
- Key Difference: Replaces the monofluoroethyl group with a difluoroethyl moiety.
- However, steric bulk may reduce binding affinity to certain targets compared to the monofluoro analog .
- Safety : Requires stringent storage conditions (e.g., protection from heat and ignition sources), suggesting higher reactivity or instability .
7-[4-(3-Fluoropropyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Structure: Extends the fluoroalkyl chain to three carbons (3-fluoropropyl) and incorporates a pyridopyrimidinone core.
- Pharmacological Relevance : Patented as part of kinase inhibitors, highlighting the role of fluorinated piperazines in optimizing kinase selectivity and potency .
Piperazine Derivatives with Aromatic Substituents
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
- Structure: Combines a 4-fluorophenyl-quinoline moiety with a piperazine-benzoate ester.
- Key Feature : The electron-withdrawing fluorine on the phenyl ring enhances π-π stacking interactions with aromatic residues in target proteins, as observed in receptor-binding assays .
- Synthesis : Crystallized from ethyl acetate, yielding high-purity solids (confirmed by ¹H NMR and HRMS) .
Cetirizine Derivatives (e.g., Levocetirizine Dihydrochloride)
- Structure : Contains a diphenylmethylpiperazine group linked to an ethoxyacetic acid chain.
- The chloro-substituted phenyl group enhances H1 receptor affinity .
Piperazine-Butanoic Acid Hybrids with Heterocycles
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic Acid
- Structure : Features a diketopiperazine ring (2,3-dioxo group) and a methyl substituent.
Comparative Data Table
Preparation Methods
Esterification and Alkylation Route
One well-documented approach starts from the corresponding carboxylic acid, which is first converted to a methyl ester via Fischer esterification. This esterification facilitates subsequent alkylation steps by increasing solubility and reactivity.
Step 1: Fischer Esterification
- React the butanoic acid derivative with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Step 2: N-Alkylation of Piperazine
- The piperazine nitrogen is alkylated using 1-bromo-2-fluoroethane in acetone with potassium carbonate as the base. This step introduces the 2-fluoroethyl group onto the piperazine ring.
Step 3: Hydrolysis
- The methyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous methanol) to regenerate the free carboxylic acid, yielding the target compound.
This method is supported by analogous syntheses of fluorine-containing piperazine derivatives, where O-alkylation or N-alkylation with fluoroalkyl bromides under basic conditions is a common strategy.
Direct Coupling Using Activated Carboxylic Acid Derivatives
An alternative method involves activation of the carboxylic acid group using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a polar aprotic solvent like DMSO. This activated intermediate can then be reacted with piperazine derivatives bearing the 2-fluoroethyl substituent.
- Activation of the acid with EDC/NHS at ~30°C for 4 hours.
- Coupling with the substituted piperazine in the presence of a base (e.g., triethylamine).
- Purification by HPLC and characterization by mass spectrometry.
This approach allows mild reaction conditions and can improve yields and purity by avoiding harsh hydrolysis steps.
Multi-Step Synthesis via Intermediate Alcohols or Aldehydes
Some synthetic routes utilize intermediate alcohols or aldehydes derived from the butanoic acid backbone:
- Reduction of the acid or ester to the corresponding alcohol using borane-tetrahydrofuran complex (borane-THF).
- Oxidation of the alcohol to aldehyde using mild oxidants such as tetrapropylammonium perruthenate (TPAP) with molecular sieves.
- Subsequent reaction with piperazine derivatives to form the desired substituted product.
This multi-step approach allows for functional group transformations and selective introduction of the piperazine moiety, though it may be longer and involve more purification steps.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Fischer Esterification | Methanol, sulfuric acid, RT, 3 h | High | Converts acid to methyl ester |
| 2 | N-Alkylation | 1-Bromo-2-fluoroethane, acetone, K2CO3, RT | Moderate | Introduces 2-fluoroethyl group on piperazine |
| 3 | Hydrolysis | NaOH, aqueous methanol, RT | High | Regenerates free acid |
| 4 | Acid Activation & Coupling | EDC, NHS, DMSO, 30°C, 4 h + piperazine derivative | Moderate to High | Mild conditions, avoids harsh hydrolysis |
| 5 | Reduction (acid to alcohol) | Borane-THF, 0-20°C, 1.5-3 h | 90+ | Intermediate step for alternative routes |
| 6 | Oxidation (alcohol to aldehyde) | TPAP, molecular sieves, RT, 1 h | ~64 | Enables selective functionalization |
Research Findings and Observations
- The alkylation of piperazine nitrogen with 2-fluoroethyl bromide is generally efficient under basic conditions, but careful control of reaction time and temperature is critical to avoid side reactions or over-alkylation.
- Hydrolysis of methyl esters under mild basic conditions yields the free acid without significant decomposition of the fluoroalkyl group.
- Activation of carboxylic acids with EDC/NHS in DMSO enables coupling with substituted piperazines under mild conditions, improving overall yield and purity.
- Multi-step routes involving reduction and oxidation steps provide alternative synthetic flexibility but may reduce overall yield due to multiple purification steps.
- Fluorine incorporation enhances metabolic stability and binding affinity in pharmacological contexts, justifying the synthetic complexity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(2-fluoroethyl)piperazin-1-yl)butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a fluorinated alkyl chain to a butanoic acid backbone. For example, fluorinated piperazine intermediates (e.g., 2-fluoroethylpiperazine) can be reacted with bromobutanoic acid via nucleophilic substitution. Reaction optimization should focus on:
- Temperature : Elevated temperatures (80–100°C) improve nucleophilic substitution efficiency .
- Catalysts : Use of bases like triethylamine or DIPEA to deprotonate the piperazine nitrogen .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluorinated ethyl group (δ ~4.5 ppm for -CH₂F) and piperazine ring protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.15 for C₁₁H₂₀FN₂O₂⁺) .
- HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% recommended for biological assays) .
Q. What are the solubility properties of this compound in common solvents, and how can low solubility be addressed?
- Methodological Answer :
- Solubility Profile : Moderately soluble in DMSO (≥10 mM), sparingly soluble in water (<1 mM). Ethanol or DMF can enhance solubility for in vitro assays .
- Strategies for Improvement :
- Salt formation (e.g., sodium or hydrochloride salts) .
- Co-solvent systems (e.g., PEG-400/water) .
- Structural modification (e.g., ester prodrugs) to increase lipophilicity .
Advanced Research Questions
Q. How does the fluorine substitution on the ethyl-piperazine moiety influence receptor binding affinity in comparative studies?
- Methodological Answer :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of fluorinated vs. non-fluorinated analogs at target receptors (e.g., GPCRs or kinases). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions .
- In Vitro Assays : Radioligand binding assays (e.g., ³H-labeled competitors) to quantify IC₅₀ values. For example, fluorinated analogs may show 2–5x higher affinity for serotonin receptors compared to non-fluorinated counterparts .
Q. What metabolic pathways are involved in the degradation of this compound, and how can stability be improved for in vivo studies?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Major pathways include:
- Oxidative defluorination via cytochrome P450 enzymes .
- Piperazine ring cleavage by monoamine oxidases .
- Stabilization Strategies :
- Deuteration of the fluorinated ethyl group to slow CYP-mediated metabolism .
- Structural rigidification (e.g., cyclization) to reduce enzymatic accessibility .
Q. How do structural analogs of this compound perform in comparative SAR studies for antimicrobial activity?
- Methodological Answer :
- SAR Table :
| Analog Substituent | MIC (μg/mL) vs. S. aureus | LogP |
|---|---|---|
| 2-Fluoroethylpiperazine | 8.2 | 1.2 |
| 2-Hydroxyethylpiperazine | 32.1 | -0.3 |
| 4-Methylpiperazine | 64.5 | 0.8 |
- Key Insight : Fluorine enhances lipophilicity (LogP) and membrane penetration, correlating with lower MIC values .
Q. What analytical techniques resolve contradictions in reported crystallographic data for piperazine-containing compounds?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
